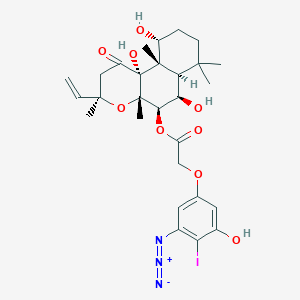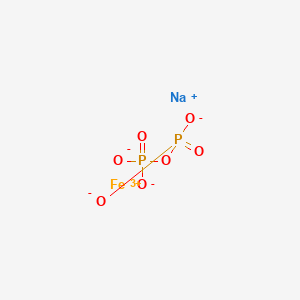
16-phenyl tetranor Prostaglandin E2
概要
説明
16-phenyl tetranor Prostaglandin E2: is a synthetic analog of Prostaglandin E2, a naturally occurring prostaglandin in the human body. Prostaglandins are lipid compounds that have diverse physiological roles, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound is known for its enhanced stability and potency compared to natural Prostaglandin E2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-phenyl tetranor Prostaglandin E2 typically involves multiple steps, starting from readily available precursors. A common approach includes the use of a dichloro-containing bicyclic ketone as a starting material. Key steps in the synthesis include:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: to introduce the necessary stereochemistry.
Ketoreductase-catalyzed diastereoselective reduction: of enones to set critical stereochemical configurations.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of biocatalysis for stereoselective transformations and regioselective functionalization to ensure high yields and purity .
化学反応の分析
Types of Reactions: 16-phenyl tetranor Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: 16-phenyl tetranor Prostaglandin E2 is used as a model compound to study the synthesis and reactivity of prostaglandins. Its stability and potency make it an ideal candidate for developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of prostaglandins on various physiological processes. It has been shown to have potent hypotensive effects and is used in research on blood pressure regulation and cardiovascular diseases.
Industry: The compound is also used in the development of new pharmaceuticals and therapeutic agents. Its enhanced stability and potency make it a valuable tool in drug discovery and development.
作用機序
16-phenyl tetranor Prostaglandin E2 exerts its effects by binding to the E series of prostaglandin receptors (EP receptors), which are G protein-coupled receptors. These receptors are involved in various intracellular signaling pathways, including the regulation of cAMP levels and calcium ion concentrations. The binding of this compound to EP receptors leads to the activation or inhibition of specific signaling pathways, resulting in its physiological effects .
類似化合物との比較
Prostaglandin E2 (PGE2): The natural counterpart of 16-phenyl tetranor Prostaglandin E2, with similar physiological roles but lower stability and potency.
Sulprostone: A synthetic analog of Prostaglandin E2 with similar applications but different pharmacokinetic properties.
Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.
Uniqueness: this compound is unique due to its enhanced metabolic stability and increased potency compared to natural Prostaglandin E2. These properties make it a valuable tool in both research and therapeutic applications.
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJXQSQVUJRNS-YYWARMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-44-5 | |
| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)





